molecular formula C23H20O5 B12582569 Ethanone, 2-(benzoyloxy)-2-(3,5-dimethoxyphenyl)-1-phenyl- CAS No. 198345-21-0

Ethanone, 2-(benzoyloxy)-2-(3,5-dimethoxyphenyl)-1-phenyl-

Cat. No.: B12582569
CAS No.: 198345-21-0
M. Wt: 376.4 g/mol
InChI Key: BXBOCEGOLXWSEF-UHFFFAOYSA-N
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Description

Ethanone, 2-(benzoyloxy)-2-(3,5-dimethoxyphenyl)-1-phenyl- is an organic compound that belongs to the class of ketones This compound is characterized by the presence of a benzoyloxy group, a dimethoxyphenyl group, and a phenyl group attached to the ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-(benzoyloxy)-2-(3,5-dimethoxyphenyl)-1-phenyl- typically involves multi-step organic reactions. One common approach might include:

    Formation of the Benzoyloxy Group: This can be achieved through the esterification of benzoic acid with an appropriate alcohol.

    Introduction of the Dimethoxyphenyl Group: This step may involve the use of a Friedel-Crafts acylation reaction, where the dimethoxybenzene is acylated with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Grignard reaction, where phenylmagnesium bromide reacts with the intermediate compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-(benzoyloxy)-2-(3,5-dimethoxyphenyl)-1-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 2-(benzoyloxy)-2-(3,5-dimethoxyphenyl)-1-phenyl- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Acetophenone: A simpler ketone with a phenyl group attached to the carbonyl carbon.

    Benzophenone: Contains two phenyl groups attached to the carbonyl carbon.

    Methoxyacetophenone: Similar structure but with methoxy groups attached to the phenyl ring.

Uniqueness

Ethanone, 2-(benzoyloxy)-2-(3,5-dimethoxyphenyl)-1-phenyl- is unique due to the combination of its functional groups, which can impart specific chemical and biological properties not found in simpler compounds.

Properties

CAS No.

198345-21-0

Molecular Formula

C23H20O5

Molecular Weight

376.4 g/mol

IUPAC Name

[1-(3,5-dimethoxyphenyl)-2-oxo-2-phenylethyl] benzoate

InChI

InChI=1S/C23H20O5/c1-26-19-13-18(14-20(15-19)27-2)22(21(24)16-9-5-3-6-10-16)28-23(25)17-11-7-4-8-12-17/h3-15,22H,1-2H3

InChI Key

BXBOCEGOLXWSEF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC

Origin of Product

United States

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